molecular formula C15H19BrN2O4S B8372768 1-Amino-3-bromo-5-methoxy-pyridinium 2,4,6-trimethylbenzenesulfonate

1-Amino-3-bromo-5-methoxy-pyridinium 2,4,6-trimethylbenzenesulfonate

Cat. No.: B8372768
M. Wt: 403.3 g/mol
InChI Key: RHIUSYHOAJBWGA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-3-bromo-5-methoxy-pyridinium 2,4,6-trimethylbenzenesulfonate is an organic intermediate with the molecular formula C15H19BrN2O4S and a molecular weight of 403.29. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

The synthesis of 1-Amino-3-bromo-5-methoxy-pyridinium 2,4,6-trimethylbenzenesulfonate involves several steps:

Chemical Reactions Analysis

1-Amino-3-bromo-5-methoxy-pyridinium 2,4,6-trimethylbenzenesulfonate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action for 1-Amino-3-bromo-5-methoxy-pyridinium 2,4,6-trimethylbenzenesulfonate involves its interaction with specific molecular targets. The bromine and amino groups play crucial roles in its reactivity, allowing it to participate in various chemical reactions. The exact pathways and targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

1-Amino-3-bromo-5-methoxy-pyridinium 2,4,6-trimethylbenzenesulfonate can be compared with other pyridinium salts and brominated organic compounds:

Properties

Molecular Formula

C15H19BrN2O4S

Molecular Weight

403.3 g/mol

IUPAC Name

3-bromo-5-methoxypyridin-1-ium-1-amine;2,4,6-trimethylbenzenesulfonate

InChI

InChI=1S/C9H12O3S.C6H8BrN2O/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;1-10-6-2-5(7)3-9(8)4-6/h4-5H,1-3H3,(H,10,11,12);2-4H,8H2,1H3/q;+1/p-1

InChI Key

RHIUSYHOAJBWGA-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C.COC1=CC(=C[N+](=C1)N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

(Adapted from: Miki, Y. et. al.; Heterocycles 1996, 43, 2249-2256; 2-[(aminooxy)sulfonyl]-1,3,5-trimethylbenzene was prepared using the procedure described in Krause, J. G. Synthesis, 1972, 3, 140). A solution of 3-bromo-5-methoxypyridine (8.72 g, 46.4 mmol) in dichloromethane (93 ml) was cooled to 0° C. A solution of 2-[(aminooxy)sulfonyl]-1,3,5-trimethylbenzene (13.31 g, 46.4 mmol) in dichloromethane (93 ml) was added in a steady stream via canula and the mixture was allowed to stir for 1 h at 0° C. At this time, 460 mL of ether was added dropwise via addition funnel over 5 minutes. The precipitated solid was collected via filtration, and washed with cold ether. The solid was placed under vacuum for 30 minutes to afford 1-amino-3-bromo-5-methoxypyridinium 2,4,6-trimethylbenzenesulfonate as a colorless solid.
[Compound]
Name
Heterocycles
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0 (± 1) mol
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reactant
Reaction Step One
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8.72 g
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Reaction Step Two
Quantity
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Type
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Reaction Step Two
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13.31 g
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93 mL
Type
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Reaction Step Three
Name
Quantity
460 mL
Type
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Reaction Step Four

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